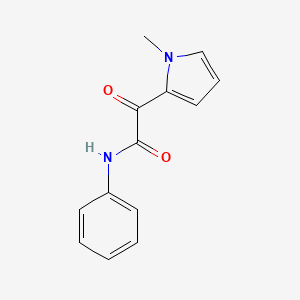
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide” is a heterocyclic compound . It has an empirical formula of C7H12N2 . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2H-tetrazole-5-carboxylate with LiOH in a 1:1 MeOH/H2O solution . The mixture is stirred at room temperature for 2 hours, then 2 N HCl is added at 0 °C to adjust the pH to 4 5 .Molecular Structure Analysis
The molecular weight of the compound is 124.18 . The SMILES string representation of the compound is Cn1cccc1CCN . The InChI key of the compound is ITFDYXKCBZEBDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 124.18 . The compound’s InChI key is ITFDYXKCBZEBDG-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Anticancer Potential
- A novel compound derived from indibulin and combretastatin scaffolds, including a similar pyrrol structure, was synthesized, showing cytotoxic activity against breast cancer cell lines and low toxicity on normal cells (Moghadam & Amini, 2018).
Antimicrobial and Anticonvulsant Activities
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, showing good antibacterial and antifungal activities, which were attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
- Omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives were synthesized and showed significant anticonvulsant activity against maximal electroshock test (Soyer et al., 2004).
Potential in Diabetes Management
- Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives showed moderate to excellent α-glucosidase inhibitory activities, indicating potential for managing postprandial hyperglycemia in type 2 diabetes (Tafesse et al., 2019).
Safety and Hazards
The compound is classified as a skin irritant, eye damage inducer, and can cause respiratory system toxicity . It has a hazard classification of Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-5-8-11(15)12(16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXXYKTDXPPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
